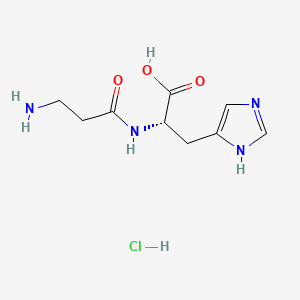

Carnosine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carnosine hydrochloride is a dipeptide compound composed of beta-alanine and L-histidine. It is naturally found in high concentrations in muscle and brain tissues. This compound is known for its antioxidant properties, ability to chelate metal ions, and its role in buffering pH levels in tissues .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

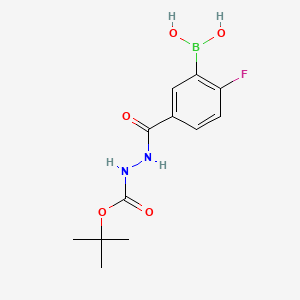

Carnosine hydrochloride can be synthesized through chemical synthesis, extraction from animal tissues, and biosynthesis. The chemical synthesis involves the reaction of beta-alanine and L-histidine under specific conditions. One common method includes the use of N-BOC-beta-alanine and L-histidine methyl ester hydrochloride . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis due to its selectivity and environmentally friendly nature. Enzymes such as carnosine synthase are used to catalyze the reaction between beta-alanine and L-histidine . This method is preferred over chemical synthesis as it avoids the use of toxic reagents and harsh reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Carnosine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can act as an antioxidant, scavenging reactive oxygen species.

Reduction: It can reduce metal ions, preventing oxidative damage.

Substitution: It can participate in substitution reactions, particularly in the presence of metal ions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and metal ions. The reactions are typically carried out under physiological pH and temperature conditions to mimic its natural environment .

Major Products Formed

The major products formed from these reactions include oxidized carnosine, reduced metal ions, and various substituted carnosine derivatives .

Wissenschaftliche Forschungsanwendungen

Carnosine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent and antioxidant in various chemical reactions.

Biology: It plays a role in cellular protection against oxidative stress and glycation.

Industry: It is used in the formulation of health supplements and cosmetics due to its antioxidant properties.

Wirkmechanismus

Carnosine hydrochloride exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges reactive oxygen and nitrogen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: It down-regulates the production of pro-inflammatory mediators.

Metal Chelation: It binds to metal ions, preventing metal-induced oxidative damage.

Protein Aggregation Inhibition: It inhibits the formation of aberrant protein aggregates, which is particularly relevant in neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Carnosine hydrochloride is part of a family of histidine-containing dipeptides, which includes anserine and balenine. These compounds share similar antioxidant and metal-chelating properties but differ in their distribution and concentration in tissues . Anserine, for example, is more prevalent in birds and fish, while balenine is found in marine mammals and reptiles . This compound is unique in its high concentration in human muscle and brain tissues, making it particularly relevant for human health applications .

Eigenschaften

CAS-Nummer |

5852-99-3 |

|---|---|

Molekularformel |

C9H15ClN4O3 |

Molekulargewicht |

262.69 g/mol |

IUPAC-Name |

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H14N4O3.ClH/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);1H/t7-;/m0./s1 |

InChI-Schlüssel |

HIXYEIRACBUSON-FJXQXJEOSA-N |

Isomerische SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN.Cl |

Kanonische SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN.Cl |

Verwandte CAS-Nummern |

2242946-87-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)

![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)

![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)

![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)

![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)